molecular formula C12H13N3O B7588052 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide

2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide

Cat. No. B7588052
M. Wt: 215.25 g/mol
InChI Key: VVDJHFPMMGFMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPAA is a pyrazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide is not fully understood. However, studies have shown that 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs by 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been shown to have insecticidal and herbicidal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide is that it is relatively easy to synthesize. Additionally, 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been shown to have a high degree of selectivity towards HDACs, making it a potential candidate for the development of HDAC inhibitors. However, one of the limitations of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide is that it has low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide. One potential direction is the development of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide-based HDAC inhibitors for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide and its effects on gene expression. Finally, studies are needed to determine the safety and efficacy of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide in vivo.

Synthesis Methods

Several methods have been developed for the synthesis of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide. One of the most common methods is the reaction between 4-methylbenzoyl chloride and 5-amino-1H-pyrazole-4-carboxamide in the presence of triethylamine. The reaction yields 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide as a white solid in high yield.

Scientific Research Applications

2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been extensively studied for its potential applications in various fields. One of the most promising applications of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide is in the field of cancer research. Studies have shown that 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been studied for its potential use as an insecticide and herbicide.

properties

IUPAC Name

2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-2-4-10(5-3-9)8-12(16)14-11-6-7-13-15-11/h2-7H,8H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDJHFPMMGFMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide

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